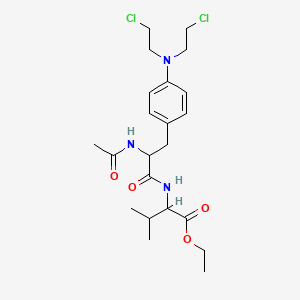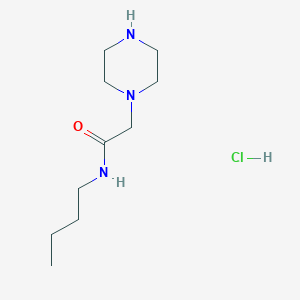
D-Leucine, 4-fluoro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Leucine, 4-fluoro-, ethyl ester: is a fluorinated derivative of the amino acid leucine. It is a synthetic compound with the chemical formula C8H16FNO2 and a molecular weight of 177.22 g/mol . This compound is of interest due to its unique properties imparted by the fluorine atom, which can influence its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucine, 4-fluoro-, ethyl ester typically involves the fluorination of leucine followed by esterification. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or selectfluor to introduce the fluorine atom at the desired position . The reaction is carried out under controlled conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions: D-Leucine, 4-fluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
D-Leucine, 4-fluoro-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which D-Leucine, 4-fluoro-, ethyl ester exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The pathways involved may include alterations in metabolic processes or signal transduction .
Comparaison Avec Des Composés Similaires
- L-Leucine, 4-fluoro-, ethyl ester
- 4-Fluoroleucine ethyl ester
- Ethyl 2-amino-4-fluoro-4-methylpentanoate
Comparison: Compared to its analogs, D-Leucine, 4-fluoro-, ethyl ester may exhibit unique properties due to the specific configuration of the fluorine atom.
Propriétés
Formule moléculaire |
C8H16FNO2 |
|---|---|
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m1/s1 |
Clé InChI |
MJEBOMLXSMSDDI-ZCFIWIBFSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](CC(C)(C)F)N |
SMILES canonique |
CCOC(=O)C(CC(C)(C)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)

![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)




![1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)


![[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716075.png)

![(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11716102.png)

